Methyl 4-Bromo-5-methylindole-3-acetate
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Overview
Description
Methyl 4-Bromo-5-methylindole-3-acetate is a chemical compound belonging to the indole family, characterized by a bromine atom at the 4th position, a methyl group at the 5th position, and a methyl ester group at the 3rd position of the indole ring. Indole derivatives are significant due to their presence in various natural products and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-5-methylindole-3-acetate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4th position. The resulting 4-bromo-5-methylindole is then subjected to esterification with methyl chloroacetate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-5-methylindole-3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indoles with different aryl or vinyl groups .
Scientific Research Applications
Methyl 4-Bromo-5-methylindole-3-acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-5-methylindole-3-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the indole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromoindole-3-acetate: Lacks the methyl group at the 5th position.
Methyl 5-Bromoindole-3-acetate: Bromine atom at the 5th position instead of the 4th.
Methyl 4-Chloro-5-methylindole-3-acetate: Chlorine atom instead of bromine at the 4th position.
Uniqueness
Methyl 4-Bromo-5-methylindole-3-acetate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 2-(4-bromo-5-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-7-3-4-9-11(12(7)13)8(6-14-9)5-10(15)16-2/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
LJSIQPHHUQOZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2CC(=O)OC)Br |
Origin of Product |
United States |
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